molecular formula C7H6BrNO2 B1364806 Methyl 2-bromoisonicotinate CAS No. 26156-48-9

Methyl 2-bromoisonicotinate

Cat. No.: B1364806
CAS No.: 26156-48-9
M. Wt: 216.03 g/mol
InChI Key: MULLTHQTADMZDM-UHFFFAOYSA-N
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Description

Historical Background and Development

The development of this compound emerged from the broader exploration of brominated pyridine derivatives that began gaining prominence in the mid-20th century pharmaceutical research landscape. The compound's synthesis can be traced to the systematic investigation of isonicotinic acid derivatives, which themselves have roots in the discovery and characterization of nicotinic acid compounds in the early 1900s. Historical records indicate that the bromination of pyridine carboxylic acids became a focal point of research as scientists recognized the unique reactivity patterns introduced by halogen substitution on aromatic heterocycles.

The initial synthesis methodologies for this compound involved direct bromination approaches applied to isonicotinic acid derivatives, followed by esterification reactions to introduce the methyl ester functionality. These early synthetic strategies laid the groundwork for modern manufacturing processes and established fundamental principles for handling brominated pyridine compounds. The compound gained particular attention when researchers discovered its utility as an intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting tuberculosis and cancer treatment.

The evolution of synthetic methodologies has been marked by continuous refinement of reaction conditions and the development of more efficient synthetic routes. Modern approaches emphasize the use of controlled bromination reactions and sophisticated esterification techniques that ensure high purity and yield. The compound's commercial availability through specialized chemical suppliers has facilitated widespread research applications, contributing to its established position in contemporary organic synthesis.

Significance in Organic and Medicinal Chemistry

This compound occupies a pivotal position in both organic and medicinal chemistry due to its exceptional versatility as a synthetic intermediate and its distinctive chemical properties. In organic chemistry, the compound serves as a crucial building block for constructing complex molecular frameworks through various coupling reactions, substitution processes, and functional group transformations. The presence of both the bromine substituent and the ester functionality provides multiple reactive sites that can be selectively manipulated to achieve desired structural modifications.

The medicinal chemistry significance of this compound is particularly pronounced in pharmaceutical compound synthesis, where it functions as a key intermediate in developing anti-tuberculosis and anti-cancer agents. The compound's structural features enable modification of existing drug structures, potentially enhancing their efficacy while reducing adverse effects. Research investigations have demonstrated its utility in medicinal chemistry applications focused on modifying drug molecules to improve their therapeutic profiles.

In agrochemical development, this compound contributes to the formulation of more effective pesticides and herbicides, leveraging its chemical properties to enhance biological activity. The compound's role in material science applications encompasses the development of novel polymers and coatings that require specific chemical properties for improved performance characteristics. Additionally, biological studies employ the compound to investigate interactions of brominated compounds with biological systems, advancing understanding of their mechanisms of action.

The compound's significance extends to cross-coupling reactions, particularly in palladium-catalyzed processes where it can react with aryl boronic acids under controlled conditions. These reactions have proven valuable for constructing complex aromatic systems and developing new pharmaceutical compounds with enhanced biological properties.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as methyl 2-bromopyridine-4-carboxylate. This nomenclature reflects the compound's structural organization, identifying the pyridine ring system, the bromine substituent at the 2-position, and the methyl ester group attached to the carboxyl functionality at the 4-position. Alternative naming conventions include 2-bromo-isonicotinic acid methyl ester and 4-pyridinecarboxylic acid, 2-bromo-, methyl ester, which emphasize different aspects of the molecular structure.

The Chemical Abstracts Service registry number for this compound is 26156-48-9, providing a unique identifier for the compound in chemical databases and literature. The European Community number 626-474-4 serves as an additional classification identifier within European regulatory frameworks. The compound is also catalogued under various proprietary numbering systems used by chemical suppliers, including molecular design limited number MFCD03791265.

Classification systems categorize this compound as a heterocyclic compound within the pyridine derivative family. Specifically, it belongs to the brominated aromatic ester class, combining halogenated aromatic characteristics with ester functional group properties. The compound falls under the broader category of isonicotinic acid derivatives, which are recognized for their biological activity and synthetic utility in pharmaceutical applications.

Classification Category Designation
Chemical Class Brominated Pyridine Ester
Heterocycle Type Pyridine Derivative
Functional Groups Aromatic Halide, Methyl Ester
Pharmaceutical Category Pharmaceutical Intermediate
Synthetic Utility Building Block Compound

Structural Overview and Chemical Identity

This compound possesses a distinctive molecular structure characterized by a pyridine ring bearing a bromine substituent at the 2-position and a methoxycarbonyl group at the 4-position. The molecular formula C₇H₆BrNO₂ represents a molecular weight of 216.03 grams per mole, establishing its identity within the range of small organic molecules suitable for pharmaceutical applications. The compound's structural framework combines aromatic heterocyclic properties with ester functionality, creating a molecule with diverse reactivity patterns.

The three-dimensional structure of this compound reveals a planar pyridine ring system with the bromine atom positioned to influence electronic distribution throughout the aromatic system. The methyl ester group extends from the ring plane, providing accessibility for nucleophilic and electrophilic reactions. The nitrogen atom within the pyridine ring contributes to the compound's basicity and coordination properties, influencing its behavior in various chemical environments.

Spectroscopic characterization of this compound employs nuclear magnetic resonance and infrared spectroscopy techniques to confirm structural identity and purity. The compound exhibits characteristic absorption patterns corresponding to aromatic carbon-hydrogen bonds, ester carbonyl functionality, and carbon-bromine linkages. These spectroscopic signatures provide reliable methods for compound identification and quality assessment in synthetic applications.

Structural Parameter Value Reference Method
Molecular Formula C₇H₆BrNO₂ Chemical Analysis
Molecular Weight 216.03 g/mol Mass Spectrometry
Melting Point 35-37°C Differential Scanning Calorimetry
Boiling Point 268.0±20.0°C (Predicted) Computational Chemistry
Density 1.579±0.06 g/cm³ (Predicted) Density Functional Theory
Solubility Soluble in Methanol Experimental Determination

The compound's crystal structure, when isolated in solid form, typically appears as white to light yellow crystals or powder. The crystalline arrangement influences physical properties such as melting point and solubility characteristics, which are crucial for handling and storage considerations in laboratory and industrial settings. The compound's stability under standard storage conditions makes it suitable for commercial distribution and research applications.

Physical property measurements indicate that this compound exhibits moderate polarity due to the combination of the electron-withdrawing bromine substituent and the polar ester functionality. This polarity profile influences its solubility in various organic solvents and affects its behavior in different reaction media. The compound's chemical identity is further characterized by its predicted acid dissociation constant value of -1.32±0.10, indicating weak basic properties associated with the pyridine nitrogen.

Properties

IUPAC Name

methyl 2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLTHQTADMZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397265
Record name methyl 2-bromoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26156-48-9
Record name methyl 2-bromoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-isonicotinic acid methyl ester
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Chemical Reactions Analysis

Methyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-bromoisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-bromoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Methyl 2-bromoisonicotinate belongs to a broader class of halogenated pyridine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs
Compound Name CAS Number Molecular Formula Substituents (Position) Key Differences
This compound 26156-48-9 C₇H₆BrNO₂ Br (2), COOCH₃ (4) Reference compound
Ethyl 2-bromoisonicotinate 89978-52-9 C₈H₈BrNO₂ Br (2), COOC₂H₅ (4) Longer ester chain (ethyl vs. methyl)
Methyl 2-methoxyisonicotinate 26156-51-4 C₈H₈NO₃ OCH₃ (2), COOCH₃ (4) Methoxy substituent replaces bromine
Methyl 2-bromo-5-hydroxyisonicotinate 1256810-42-0 C₇H₅BrNO₃ Br (2), OH (5), COOCH₃ (4) Additional hydroxyl group at position 5
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate 1244018-31-2 C₉H₁₀BrNO₃ Br (2), OH (3), CH₃ (6), COOC₂H₅ (4) Multi-substituted (hydroxy, methyl, ethyl ester)

Key Observations :

  • Ester Chain Length: Ethyl esters (e.g., Ethyl 2-bromoisonicotinate) exhibit higher molecular weights (230.07 vs.
  • Substituent Effects : Methoxy or hydroxyl groups reduce electrophilicity at the 2-position, diminishing suitability for cross-coupling reactions compared to brominated analogs .
Physical and Chemical Properties
  • Solubility : Methyl esters generally have lower boiling points and higher volatility compared to ethyl or butyl analogs, influencing their application in gas chromatography (e.g., methyl esters of resin acids in GC analysis) .
  • Stability : Brominated pyridines are sensitive to light and moisture, necessitating storage under inert conditions .

Biological Activity

Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that highlight its efficacy against various pathogens.

This compound has the following chemical properties:

  • Molecular Formula : C7_7H6_6BrNO2_2
  • Molecular Weight : 216.03 g/mol
  • Purity : ≥98.0% (by GC)
  • Melting Point : 34.0 to 38.0 °C
  • Solubility : Soluble in organic solvents, with varying solubility in water .

Synthesis

The synthesis of this compound typically involves the esterification of 2-bromoisonicotinic acid with methanol, often using coupling agents such as EDC·HCl. This method allows for high yields and purity of the final product, which can then be characterized using techniques such as NMR and LC-MS .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study synthesized butyl derivatives of bromoisonicotinate and tested their efficacy against multi-drug resistant strains of Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405. The results indicated that these compounds showed effective antibacterial activity, suggesting that this compound and its derivatives could serve as potential therapeutic agents against resistant bacterial strains .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding interactions of this compound with bacterial proteins. These studies revealed favorable binding energies, indicating strong interactions that contribute to its antibacterial efficacy. The compounds demonstrated potential as inhibitors against critical bacterial targets, which is essential for developing new antibiotics .

Case Studies

  • Antibacterial Efficacy Against MRSA and ESBL-E. coli :
    • In vitro testing showed that derivatives of this compound were effective against MRSA and ESBL-producing E. coli. The micro-broth dilution method was used to determine the minimum inhibitory concentrations (MICs), with several derivatives displaying promising results .
  • Synthesis and Characterization :
    • A study reported the synthesis of butyl 2-bromoisonicotinate through Fischer esterification, followed by arylation reactions which yielded several active compounds against resistant pathogens. This highlights the versatility of this compound in synthetic chemistry aimed at drug development .

Pharmacological Implications

The biological activity of this compound extends beyond antibacterial properties. Compounds derived from isonicotinic acid derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory and antiviral effects. This broad spectrum of activity makes it a candidate for further research in drug discovery efforts targeting multiple diseases .

Q & A

Q. How can isotopic labeling of this compound elucidate mechanistic pathways in cross-coupling reactions?

  • Answer : Synthesize 13C^{13}\text{C}-labeled derivatives to track carbon migration via 13C NMR^{13}\text{C NMR}. Use deuterated solvents (e.g., DMSO-d₆) in kinetic isotope effect (KIE) studies. Data should be corroborated with in-situ IR or Raman spectroscopy to detect intermediates .

Methodological Guidelines

  • Data Reporting : Adhere to significant figure rules (e.g., ±0.01 g for balances) and include measurement uncertainties in tables .
  • Reproducibility : Detailed experimental protocols (e.g., catalyst activation steps) must be included in supplementary materials .
  • Statistical Rigor : Use p-values <0.05 for significance claims and provide raw data for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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